N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O5S2 and its molecular weight is 424.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
Benzenesulfonamide derivatives have been explored for their applications in photodynamic therapy (PDT). For instance, zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown remarkable potential in PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers used in the treatment of cancer through PDT, highlighting the compound's potential in cancer research and therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agent Development
Similar benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer effects on various cancer cell lines. For example, aminothiazole-paeonol derivatives have been studied for their inhibitory activity against human gastric adenocarcinoma (AGS) cells and human colorectal adenocarcinoma (HT-29) cells. Certain compounds in this category demonstrated significant inhibitory effects, suggesting their potential as lead compounds in the development of anticancer agents for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).
Antimicrobial Applications
Research has also focused on synthesizing and evaluating benzenesulfonamide derivatives for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant antimicrobial activity against various bacterial strains, suggesting their potential application in developing new antimicrobial agents to combat resistant strains of bacteria (Desai, Rajpara, & Joshi, 2013).
Enzyme Inhibition for Drug Development
Benzenesulfonamide derivatives have been investigated for their inhibitory effects on enzymes such as monoamine oxidases (MAOs), which are relevant in the context of neurological disorders like Parkinson's disease. Compounds with 1,2,4-triazole and triazolidin derivatives have shown promising MAO inhibitory activities, indicating their potential in the development of therapeutic agents for neurodegenerative diseases (Abbas et al., 2017).
Electrochemical and Spectroelectrochemical Studies
Derivatives of benzenesulfonamide have been studied for their electrochemical and spectroelectrochemical properties, particularly in the context of electrochromic materials. These studies provide insights into the electronic and optoelectronic behaviors of such compounds, which can be relevant in the development of smart materials and devices (Yigit et al., 2014).
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-13-6-7-16(21-8-5-9-27(21,22)23)12-17(13)20-28(24,25)19-11-15(3)14(2)10-18(19)26-4/h6-7,10-12,20H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZZKTMRLWMBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.